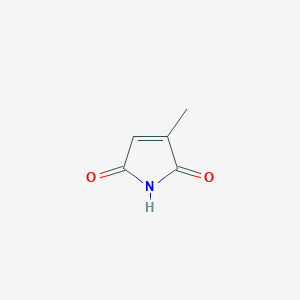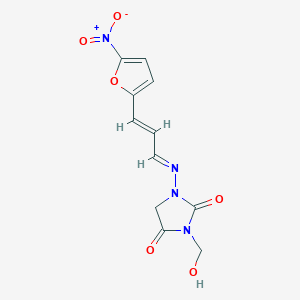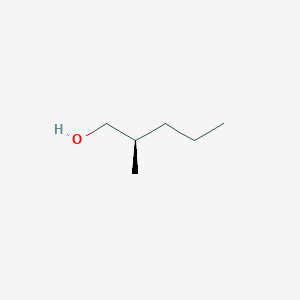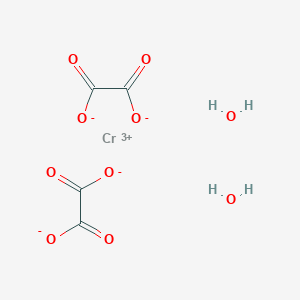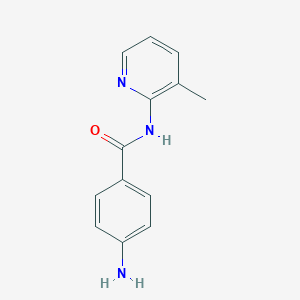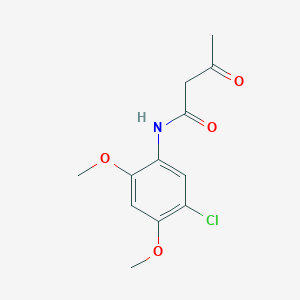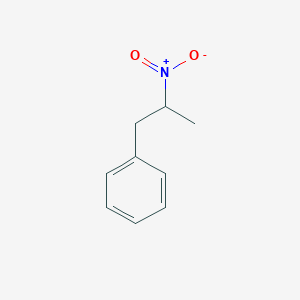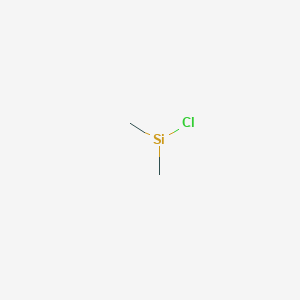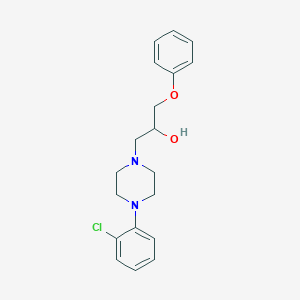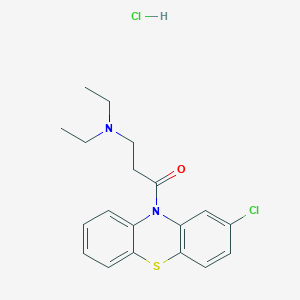
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride, commonly known as Methylene Blue, is a synthetic compound that has been used for various scientific research applications. It is a heterocyclic aromatic chemical compound that is commonly used as a staining agent in biological research. It is also used in medicine as a diagnostic tool for detecting various medical conditions.
作用機序
The mechanism of action of Methylene Blue is complex and not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and improved blood flow. Methylene Blue has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine.
生化学的および生理学的効果
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of a variety of conditions, including sepsis and neurodegenerative diseases.
実験室実験の利点と制限
Methylene Blue has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive and easy-to-use staining agent. It is also relatively non-toxic and can be used in a variety of different cell types. However, one limitation is that it can interfere with the activity of certain enzymes, which can lead to false-positive results. Additionally, it can be difficult to differentiate between Methylene Blue staining and other types of staining.
将来の方向性
There are a number of potential future directions for the use of Methylene Blue in scientific research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methylene Blue has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, Methylene Blue may have potential as a treatment for sepsis and other inflammatory conditions. Further research is needed to fully understand the potential uses of Methylene Blue in these and other areas.
合成法
Methylene Blue can be synthesized by a number of methods, including the reduction of 3,7-bis(dimethylamino)phenothiazin-5-ium chloride with sodium dithionite or sodium borohydride. The compound can also be synthesized by the reaction of N,N-diethyl-4-chloroaniline with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-propionic acid ethyl ester.
科学的研究の応用
Methylene Blue has been used in various scientific research applications, including as a staining agent in histology, cytology, and microbiology. It is also used as a diagnostic tool for detecting various medical conditions, such as methemoglobinemia and cyanide poisoning. Additionally, Methylene Blue has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
特性
CAS番号 |
1045-82-5 |
|---|---|
製品名 |
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride |
分子式 |
C19H22Cl2N2OS |
分子量 |
397.4 g/mol |
IUPAC名 |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
InChIキー |
QELDTSNVBZMBTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
正規SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
その他のCAS番号 |
1045-82-5 |
関連するCAS |
800-22-6 (Parent) |
同義語 |
chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



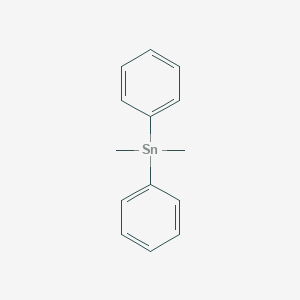
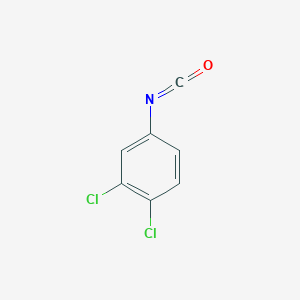
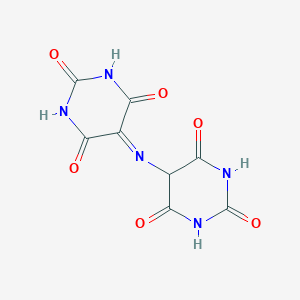
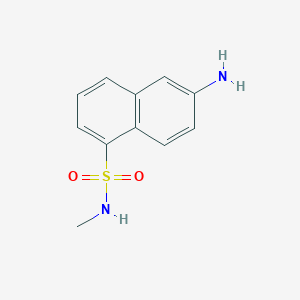
![Spiro[5.6]dodecane](/img/structure/B94616.png)
